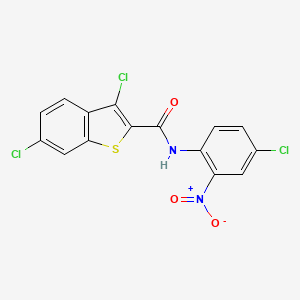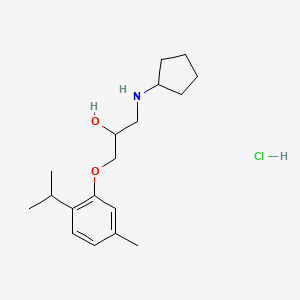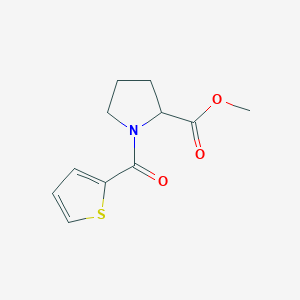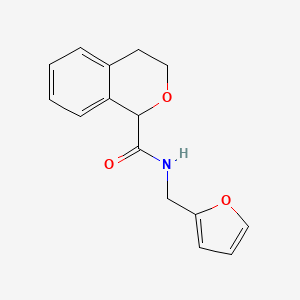![molecular formula C23H28N4O3 B4175086 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B4175086.png)
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine
Overview
Description
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine, also known as NPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit significant activity against various diseases. In
Mechanism of Action
The mechanism of action of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine involves the modulation of various signaling pathways in the cells. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to bind to the dopamine D2 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes. It also inhibits the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to improve mitochondrial function and reduce apoptosis in cells.
Advantages and Limitations for Lab Experiments
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. It also exhibits significant activity against various diseases, making it a promising candidate for further research. However, there are also some limitations to using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine in lab experiments. It has low solubility in water, which may limit its bioavailability. Additionally, it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine research. One potential direction is to explore its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another potential direction is to explore its potential as a neuroprotective agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize its synthesis method and improve its bioavailability. Overall, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has significant potential as a therapeutic agent and warrants further research in the future.
Conclusion:
In conclusion, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine is a promising chemical compound that exhibits significant activity against various diseases. Its synthesis method has been extensively studied and optimized, and it has been found to exhibit significant therapeutic potential in cancer, inflammation, and neurological disorders. Its mechanism of action involves the modulation of various signaling pathways in the cells, and it exhibits various biochemical and physiological effects. While there are some limitations to using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine in lab experiments, it has several advantages and warrants further research in the future.
Scientific Research Applications
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant activity against cancer, inflammation, and neurological disorders. In cancer, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine has been found to exhibit neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
1-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c28-23(17-19-7-3-1-4-8-19)26-15-13-24(14-16-26)20-9-10-21(27(29)30)22(18-20)25-11-5-2-6-12-25/h1,3-4,7-10,18H,2,5-6,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYQXXJLNLDRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}-2-phenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,4-dichlorobenzamide](/img/structure/B4175007.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4175009.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4175020.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4175039.png)

amine hydrochloride](/img/structure/B4175049.png)
![N-benzyl-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4175055.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4175056.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4175062.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4175074.png)


![2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide](/img/structure/B4175100.png)